1,4-Dinitrobenzene

Descripción general

Descripción

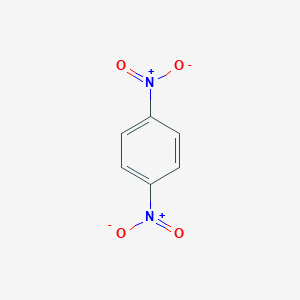

1,4-Dinitrobenzene (1,4-DNB; C₆H₄N₂O₄) is a nitroaromatic compound characterized by two nitro (-NO₂) groups substituted at the para positions of a benzene ring. It is a crystalline solid with a molecular weight of 168.11 g/mol and is sparingly soluble in water (0.18 g/L at 25°C) . Industrially, it is used in explosives, dyes, and pesticides but is recognized as a hazardous pollutant in wastewater from petrochemical, fertilizer, and dye manufacturing . Its environmental persistence and toxicity, particularly its ability to induce methemoglobinemia and hepatic injury, have prompted extensive research into its properties and interactions .

Métodos De Preparación

1,4-Dinitrobenzene is typically synthesized from 4-nitroaniline through a process of diazotization followed by treatment with sodium nitrite in the presence of a copper catalyst . The reaction conditions involve maintaining a controlled temperature and pH to ensure the efficient conversion of 4-nitroaniline to this compound. Industrial production methods often employ similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired product quality.

Análisis De Reacciones Químicas

Reactions with Alkyl-Magnesium or -Lithium Reagents

1,4-Dinitrobenzene reacts with alkyl-magnesium or -lithium reagents, leading to both redox and addition products .

-

Redox Processes: The reaction with alkyl-magnesium or -lithium reagents can result in the formation of a nitroarene radical anion . This occurs through a single-electron transfer (SET) pathway, especially under conditions that delay radical-pair collapse . Factors favoring the formation of the redox product include high electron-affinity substrates and strong basic carbanions .

-

Addition Processes: this compound can undergo addition reactions with Grignard reagents to yield 6-alkyl-2-nitro-5-aci-nitrocyclohexa-1,2-diene . This is favored by weakly polar solvents and low temperatures . The addition product can further react with a second mole of RMgX or RLi to give trans-4,5-dialkyl-3,6-di-aci-nitrocyclohexene .

Catalytic Nucleophilic Substitution Reactions

This compound participates in catalytic nucleophilic substitution reactions, particularly with compounds like 2-aminothiazole derivatives .

-

Catalysis: These reactions are catalyzed by compounds such as 1,4-diaza[2.2.2]bicyclo-octane and α-pyridone . The kinetic data suggest an interaction between the substrate and the catalyst in the catalyzed reaction pathway .

-

Reaction Conditions: The reactions follow a second-order kinetic law in benzene, and autocatalysis is not typically observed .

Data Table of Reactions

The following table summarizes the chemical reactions of this compound:

| Reaction Type | Reagents | Conditions | Products | Mechanism |

|---|---|---|---|---|

| Addition | Grignard Reagents | Low temperature, weakly polar solvents | 6-alkyl-2-nitro-5-aci-nitrocyclohexa-1,2-diene | Single electron transfer (SET) |

| Redox | Alkyl-magnesium or -lithium | High electron-affinity substrates, strong basic carbanions | Nitroarene radical anion | SET pathway |

| Catalytic Substitution | 1-fluoro-2,4-dinitrobenzene and 2-aminothiazole | Catalysts like 1,4-diaza[2.2.2]bicyclo-octane, α-pyridone | Catalyzed substitution products | Interaction between substrate and catalyst |

General Reactivity

All three isomers of dinitrobenzene have similar properties and may react vigorously with oxidizing materials . The reaction of this compound with nitric acid (nitration) can lead to a mixture of trinitrobenzenes, which possess high-explosive properties. Uncontrolled nitration can lead to detonation .

Aplicaciones Científicas De Investigación

Synthetic Applications

Dye Manufacturing

DNB serves as a precursor in the synthesis of azo dyes and other colorants. Its nitro groups can be reduced to amines, which are crucial for creating vibrant dyes used in textiles and food products .

Pharmaceuticals

The compound is also explored for synthesizing pharmaceutical agents. The nitro group can be transformed into various functional groups, facilitating the development of new therapeutic compounds .

Environmental Applications

Analytical Chemistry

this compound is employed in analytical techniques such as atmospheric pressure photoionization mass spectrometry (APPI-MS) to study ionization mechanisms and solvent effects. This application is vital for understanding complex chemical behaviors in environmental samples .

Toxicology Studies

Research indicates that DNB can have significant effects on biological systems. For instance, studies have shown that it induces testicular damage and hormonal disruptions in animal models, highlighting its potential as a toxicological agent . The compound's toxicity profile makes it a subject of interest in environmental health assessments.

Case Studies

Health and Safety Considerations

Due to its toxic nature, this compound poses health risks upon exposure. Chronic exposure has been linked to anemia and hepatic injury . Regulatory agencies like the U.S. EPA have classified it based on its toxicity profile, underscoring the need for careful handling in laboratory and industrial settings.

Mecanismo De Acción

The mechanism of action of 1,4-dinitrobenzene involves its ability to form negative molecular ions through electron capture or charge exchange . This property is particularly useful in mass spectrometry, where it aids in the analysis of various compounds. The molecular targets and pathways involved in its action are primarily related to its electron-withdrawing nitro groups, which influence its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physical Properties

1,4-DNB is one of three dinitrobenzene isomers, alongside 1,2-dinitrobenzene (1,2-DNB) and 1,3-dinitrobenzene (1,3-DNB). Key differences include:

| Property | 1,4-DNB | 1,3-DNB | 1,2-DNB | |

|---|---|---|---|---|

| Melting Point (°C) | 173–175 | 89–90 | 118–120 | |

| Water Solubility (g/L) | 0.18 | 0.57 | 0.45 | |

| Dipole Moment (D) | 0 (symmetrical structure) | 4.2 | 3.8 |

The para-substitution in 1,4-DNB results in symmetry, reducing its dipole moment compared to the ortho and meta isomers. This symmetry also affects vibrational coupling, as shown by ab initio studies where 1,4-DNB exhibits distinct nitro group interactions compared to 1,3-DNB .

Reactivity and Chemical Behavior

- Reduction: 1,4-DNB is reduced to 1,4-diaminobenzene using ammonium sulfide, whereas 1,2-DNB loses one nitro group during reductive coupling .

- Oxidation : Comamonas sp. JS765 oxidizes 1,3-DNB to 4-nitrocatechol but shows negligible activity toward 1,4-DNB, highlighting isomer-specific enzyme substrate preferences .

- Electrochemical Behavior: 1,4-DNB undergoes irreversible reduction in ethylene glycol, forming nitroso derivatives, while urea additives shift its reduction potentials in DMF .

Toxicity and Health Effects

The U.S. EPA derives provisional reference doses (p-RfDs) for 1,4-DNB by analogy to 1,3-DNB due to similarities in methemoglobin production and acute toxicity. However, confidence in 1,4-DNB’s toxicity data remains low due to a lack of chronic exposure studies . Both isomers are outliers in baseline toxicity models, suggesting chemical-specific toxic mechanisms .

Environmental Detection and Analysis

Analytical methods for dinitrobenzene isomers include:

Actividad Biológica

1,4-Dinitrobenzene (1,4-DNB) is a compound with significant biological activity, primarily known for its effects on cellular processes and potential toxicity. This article explores the biological mechanisms, toxicological aspects, and relevant case studies associated with 1,4-DNB.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 168.11 g/mol

- Melting Point : 170-173 °C

- Boiling Point : 183.4 °C at 34 mmHg

- Solubility : Soluble in alcohol and slightly soluble in water .

Mechanisms of Biological Activity

1,4-DNB exhibits various biological activities that can be categorized into its effects on cellular systems and its toxicological implications.

1. Oxidative Stress and Cellular Damage

Research indicates that 1,4-DNB can induce oxidative stress in cells by depleting glutathione (GSH), a critical antioxidant. A study demonstrated that exposure to 1,4-DNB led to significant GSH depletion and increased methemoglobin (MetHb) formation in red blood cells. This suggests that 1,4-DNB may disrupt normal cellular functions by altering redox states .

| Parameter | Control | 1,4-DNB Treatment |

|---|---|---|

| GSH (mmol/g Hb) | 2.9 ± 0.1 | 0.0 ± 0.0 |

| MetHb (% total Hb) | 0.5 ± 0.1 | 12.0 ± 0.1 |

| ATP (μmol/g Hb) | 3.0 ± 0.5 | 2.9 ± 0.7 |

| pH | 7.22 ± 0.01 | 7.21 ± 0.01 |

| Cell Volume | 1.97 ± 0.01 | 1.96 ± 0.01 |

This table summarizes the impact of 1,4-DNB on key cellular parameters, highlighting its potential to cause oxidative damage .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to dinitrobenzene compounds. For instance, a derivative involving a donor-acceptor adduct from chlorinated dinitrobenzene exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi . This suggests that modifications to the dinitrobenzene structure can enhance biological activity.

Toxicological Implications

The toxicity of 1,4-DNB is a major concern due to its potential health effects:

- Methemoglobinemia : High levels of exposure can lead to methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport in the blood .

- Reproductive Toxicity : Studies have shown that certain isomers of dinitrobenzene are toxic to reproductive systems in animal models, leading to sperm loss and infertility in male rats .

- Liver Damage : Chronic exposure may result in liver damage and anemia due to its reactivity and ability to interfere with normal metabolic processes .

Case Studies

Several case studies have documented the adverse effects of dinitrobenzene exposure:

- Occupational Exposure : Workers exposed to dinitrobenzene in industrial settings have reported symptoms such as headaches, fatigue, and skin discoloration due to prolonged contact with the chemical.

- Environmental Impact : Contamination of water sources with dinitrobenzene has raised concerns regarding its bioaccumulation and long-term ecological effects.

Q & A

Basic Research Questions

Q. How can I optimize solvent selection for synthesizing 1,4-dinitrobenzene?

- Methodological Approach : Solubility data (0.069 g/L in water at 20°C ) suggests limited aqueous solubility, necessitating polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reactions. For recrystallization, ethanol or acetone may be preferred due to moderate solubility at elevated temperatures. Always validate solvent compatibility with reaction conditions (e.g., nitro group stability under acidic/basic environments).

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

- Methodological Approach :

- Thin-Layer Chromatography (TLC) : Use silica gel plates with non-polar solvents (e.g., hexane:ethyl acetate). This compound exhibits higher values than 1,2-dinitrobenzene due to lower polarity .

- NMR Spectroscopy : Employ this compound as an internal standard for -NMR quantification, leveraging its distinct aromatic proton signals .

- HPLC : Utilize C18 columns with UV detection (λ = 254 nm), given its strong absorbance .

Q. What are the primary acute toxicity risks of this compound?

- Methodological Approach : Classified as Acute Toxicity Category 1 (oral, dermal, inhalation), it causes methemoglobinemia, hepatotoxicity, and splenic damage in rats . Always use fume hoods, wear nitrile gloves, and implement emergency protocols for spills. Toxicity data from acute exposure studies can guide safe handling .

Advanced Research Questions

Q. How do structural differences between this compound and its isomers influence electrochemical behavior?

- Methodological Approach : In DMF, the second reduction potential of this compound shifts positively in the presence of 1,3-diphenylurea due to hydrogen bonding. Cyclic voltammetry (CV) studies reveal distinct redox profiles compared to 1,2- and 1,3-dinitrobenzene, reflecting para-substitution effects on electron-withdrawing capacity . Pair CV with DFT calculations to correlate electronic structure with reactivity.

Q. Can toxicity data for 1,3-dinitrobenzene be extrapolated to this compound despite metabolic differences?

- Methodological Approach : While both isomers induce methemoglobinemia, this compound has lower water solubility (0.069 g/L vs. 1.3 g/L for 1,3-isomer) and distinct hepatic metabolites . Use a conservative uncertainty factor (UF = 3000) when applying 1,3-dinitrobenzene’s chronic reference dose (RfD = 1E-4 mg/kg-day) to this compound, as mandated by the U.S. EPA . Validate with in vitro hepatocyte assays to assess isomer-specific metabolic pathways.

Q. What strategies improve sensitivity in detecting this compound using metal-organic frameworks (MOFs)?

- Methodological Approach : Functionalize MOFs with electron-rich ligands (e.g., NH-MIL-53) to enhance π-π interactions with nitroaromatics. Fluorescence quenching assays achieve detection limits <1 ppm for this compound in gas-phase samples . Optimize pore size and ligand polarity to discriminate against interferents like 2,4-dinitrotoluene.

Q. How does this compound’s polarity impact its chromatographic separation from mixed nitroaromatic compounds?

- Methodological Approach : In reverse-phase HPLC, this compound elutes earlier than 1,2-dinitrobenzene due to lower polarity. For GC-MS, derivatize with silylating agents to improve volatility. Confirm separation efficiency using TLC with comparisons and cross-validate with computational polarity indices (e.g., Hansen solubility parameters).

Q. Data Gaps and Contradictions

Q. Why are chronic inhalation toxicity values unavailable for this compound?

- Critical Analysis : No subchronic or chronic inhalation studies exist for humans or animals . Regulatory agencies rely on analog data (1,3-dinitrobenzene) despite differences in pharmacokinetics. Prioritize inhalation exposure studies in rodent models to address this gap, using whole-body chambers and LC determinations.

Q. How reliable are genotoxicity assessments for this compound?

- Critical Analysis : While bacterial mutagenicity tests (Ames assay) are negative , in vitro mammalian cell assays (e.g., micronucleus test) are lacking. Conduct comet assays on human lymphocytes to evaluate DNA damage potential, especially given structural similarities to known genotoxic nitroaromatics.

Q. Emerging Applications

Q. Can this compound serve as a precursor for high-energy materials or sensors?

- Methodological Approach : Its nitro groups enable use in synthesizing trinitrobenzene derivatives for explosives research. Functionalize with fluorophores for nitroaromatic vapor sensors, leveraging its electron-deficient aromatic ring for selective analyte binding . Optimize synthetic routes to minimize byproducts (e.g., reduction to nitroanilines).

Propiedades

IUPAC Name |

1,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFDQJRXFWGIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4, Array | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021836 | |

| Record name | 1,4-Dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-dinitrobenzene is a colorless to yellow solid. Sinks and mixes slowly with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-PALE-YELLOW CRYSTALS., Pale-white or yellow solid. | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

570.2 °F at 760 mmHg (USCG, 1999), 297 °C, 299 °C, 570 °F | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

302 °F (USCG, 1999), 302 °F, 150 °C | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.01 % (NIOSH, 2023), Sol in acetone, benzene, 1 g dissolves in 12,500 ml cold water, 555 ml boiling water, 300 ml alcohol; sparingly soluble in chloroform, and ethyl acetate., In water, 69 mg/l @ 25 °C., Solubility in water: none, 0.01% | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.625 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.625 @ 18 °C/4 °C, 1.6 g/cm³, 1.63 | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8 | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000261 [mmHg], < 1 mm Hg at 20 °C /Dinitrobenzene, all isomers/, Vapor pressure, kPa at 20 °C: | |

| Record name | p-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystals, Colorless to yellow monoclinic needles, Pale white or yellow, crystalline or solid. | |

CAS No. |

100-25-4 | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784Q9O56S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzene, p-dinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

343.4 °F (USCG, 1999), 174 °C, 173-174 °C, 343 °F | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.